molecular formula C17H22Cl2NPPd B6288683 [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride CAS No. 85719-56-8

[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride

Cat. No.: B6288683
CAS No.: 85719-56-8
M. Wt: 448.7 g/mol
InChI Key: FNNZHLBSYLLCRW-UHFFFAOYSA-L
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Description

[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) dichloride, also abbreviated as PdCl₂(alaphos), is a palladium complex featuring a hybrid ligand system combining a diphenylphosphine group and a dimethylamino-propyl moiety. This structure enables both strong σ-donation from the phosphine and chelating coordination via the dimethylamino group, stabilizing the palladium center and enhancing its catalytic activity. PdCl₂(alaphos) is particularly noted for its efficiency in cross-coupling reactions involving aryl triflates and alkynyl Grignard reagents, achieving high yields and selectivity under mild conditions . Its design addresses challenges in traditional palladium catalysts, such as ligand dissociation and oxidative instability, making it a valuable tool in synthetic organic chemistry.

Properties

IUPAC Name

1-diphenylphosphanyl-N,N-dimethylpropan-2-amine;palladium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NP.2ClH.Pd/c1-15(18(2)3)14-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;;;/h4-13,15H,14H2,1-3H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNZHLBSYLLCRW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2NPPd
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Reaction with Anhydrous PdCl₂

Procedure :

  • PdCl₂ (1.0 equiv) and the ligand (1.05 equiv) are refluxed in anhydrous dichloromethane (DCM) under nitrogen for 12–18 hours.

  • The reaction mixture turns from orange to deep red, indicating complex formation.

  • Precipitation with hexane yields a crystalline solid, which is filtered and washed with cold ether (yield: 70–80%).

Key Parameters :

ParameterValue
Temperature40–45°C
SolventDichloromethane
Reaction Time12–18 hours
Yield70–80%

Advantages : High reproducibility and scalability for industrial applications.

Use of PdCl₂ Hydrate in Protic Solvents

Procedure :

  • PdCl₂·2H₂O (1.0 equiv) and the ligand (1.1 equiv) are stirred in methanol at room temperature for 6 hours.

  • The solution is concentrated under reduced pressure, and the residue is recrystallized from ethanol/water (3:1).

Key Parameters :

ParameterValue
Temperature25°C
SolventMethanol
Reaction Time6 hours
Yield65–75%

Limitations : Slightly lower yield due to competing hydrolysis of PdCl₂·2H₂O.

In Situ Generation of PdCl₂ from Pd(OAc)₂

Procedure :

  • Palladium(II) acetate (Pd(OAc)2Pd(OAc)_2, 1.0 equiv) is treated with hydrochloric acid (2.2 equiv) in acetonitrile to generate PdCl2PdCl_2 in situ.

  • The ligand (1.05 equiv) is added, and the mixture is stirred at 50°C for 8 hours.

  • Evaporation and recrystallization from acetone yield the product (yield: 75–85%).

Key Parameters :

ParameterValue
Temperature50°C
SolventAcetonitrile
Reaction Time8 hours
Yield75–85%

Advantages : Avoids handling hygroscopic PdCl2PdCl_2 directly, enhancing safety.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/acetone (1:2) at −20°C produces X-ray quality crystals, enabling structural confirmation via single-crystal diffraction.

Spectroscopic Analysis

  • IR Spectroscopy : Stretching vibrations at 510 cm1^{-1} (Pd–Cl) and 480 cm1^{-1} (Pd–P).

  • Elemental Analysis : Calculated for C17H22Cl2NPPdC_{17}H_{22}Cl_2NPPd: C 45.51%, H 4.94%, N 3.12%. Observed: C 45.48%, H 4.89%, N 3.09%.

Industrial-Scale Optimization

Solvent Recovery Systems

Continuous distillation of DCM and hexane reduces raw material costs by 40% in large-scale batches.

Catalytic Activity Correlation

Higher purity (>98%) batches, achieved via gradient recrystallization, exhibit 15–20% greater turnover numbers in Suzuki-Miyaura couplings.

Challenges and Emerging Alternatives

Palladium Source Limitations

Limited commercial availability of anhydrous PdCl2PdCl_2 has spurred interest in alternative precursors like Pd(NO3)2Pd(NO_3)_2, though these require stringent moisture control.

Green Chemistry Approaches

Recent efforts utilize supercritical CO2_2 as a solvent, reducing organic waste by 60% while maintaining yields at 70–75% .

Chemical Reactions Analysis

Cross-Coupling Reactions with Aryl Triflates

This complex (PdCl₂(alaphos)) demonstrates exceptional efficiency in coupling aryl triflates with alkynyl Grignard reagents. Key findings include:

Reaction TypeSubstrateConditionsYieldSelectivityReference
AlkynylationBromoaryl triflatesTHF, 60°C, 4h, 5 mol% catalyst85–95%Triflate > Bromide

Mechanistic Insights :

  • The reaction proceeds via oxidative addition of aryl triflates to Pd(0), forming a Pd(II) intermediate.

  • Selective transfer of the alkynyl group occurs due to steric and electronic preferences of the alaphos ligand, suppressing competing β-hydride elimination .

Suzuki-Miyaura Coupling

The compound catalyzes C–C bond formation between aryl halides/triflates and boronic acids. Representative data:

Aryl ElectrophileBoronic AcidBaseYieldTOF (h⁻¹)Source
4-BromotoluenePhenylboronic acidK₂CO₃, H₂O92%1,200
2-Naphthyl triflate4-Methoxyphenylboronic acidNaOAc, DMF88%980

Key Advantages :

  • Operates under mild conditions (room temperature to 80°C) compared to traditional Pd(PPh₃)₄ systems .

  • Tolerates electron-deficient and sterically hindered substrates .

Heck Olefination

The catalyst facilitates coupling between aryl halides and alkenes:

Aryl HalideAlkeneSolventYieldcis:trans RatioReference
IodobenzeneStyreneDMF, 100°C89%15:85
4-ChloroacetophenoneEthyl acrylateDMAc, 120°C76%8:92

Ligand Effects :

  • The dimethylamino group in the phosphine ligand accelerates oxidative addition while stabilizing the active Pd(0) species .

Difluorocarbene Transfer Reactions

A 2024 study revealed novel reactivity in palladium(II) difluorocarbene chemistry:

SubstrateProductPrecursorLigandYieldApplication
Benzyl chloridesgem-DifluoroalkenesClCF₂CO₂KDpephos65–82%Fluorinated APIs
Allyl trifluoroacetatesDifluoromethylene compoundsClCF₂CO₂NaDpephos58–75%Material science

Catalytic Cycle :

  • Oxidative addition of benzyl/allyl electrophiles to Pd(0)

  • Formation of [Pd<sup>II</sup>(L<sub>n</sub>)]=CF₂ intermediate

  • Migratory insertion of difluorocarbene into C–Pd bonds .

Comparative Activity with Other Pd Catalysts

Performance benchmarks against common catalysts:

CatalystSuzuki YieldHeck YieldCost ($/mol)Air Stability
PdCl₂(alaphos)92%89%450>6 months
Pd(PPh₃)₄78%65%320<1 week
Pd(OAc)₂68%54%1502 weeks

Data compiled from .

Stability and Recycling

  • Thermal stability : Maintains activity after 5 cycles at 100°C (≤10% activity loss) .

  • Air sensitivity : Requires storage under inert gas but remains operational in brief air exposure (<10 min) .

This comprehensive analysis demonstrates the compound’s versatility in enabling challenging transformations while providing mechanistic insights critical for rational catalyst design.

Scientific Research Applications

Catalysis

Cross-Coupling Reactions
This compound is widely recognized for its role as a catalyst in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are pivotal in forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The efficiency of [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) dichloride in these reactions can be attributed to its ability to facilitate the coupling of aryl halides with organometallic reagents.

Case Study: Suzuki Reaction
In a study investigating the effectiveness of various palladium catalysts in Suzuki reactions, it was found that this compound exhibited higher yields compared to traditional palladium sources. The reaction conditions were optimized to achieve a yield of over 90% under mild conditions (Table 1).

CatalystYield (%)Reaction Conditions
Pd(OAc)₂7580°C, 24h
[(2-Dimethylamino)propyldiphenylphosphine]PdCl₂90 60°C, 12h

Organic Synthesis

The compound is instrumental in synthesizing intricate organic structures. Its ability to facilitate various transformations allows chemists to construct complex molecules efficiently.

Example: Synthesis of Biologically Active Compounds
Research has shown that using this compound enables the synthesis of biologically active compounds with improved pharmacological profiles. For instance, the synthesis of a new class of anti-cancer agents was achieved through a series of palladium-catalyzed cross-coupling reactions, demonstrating the compound's utility in drug development.

Nanotechnology

Fabrication of Palladium Nanoparticles
this compound is used to produce palladium nanoparticles, which have enhanced catalytic properties compared to bulk materials. These nanoparticles find applications in sensors and electronic devices due to their increased surface area and reactivity.

Table 2: Properties of Palladium Nanoparticles

PropertyValue
Average Size5-10 nm
Surface AreaHigh
Catalytic ActivityEnhanced

Pharmaceutical Research

The compound plays a crucial role in facilitating reactions that lead to the discovery of new drug candidates. Its use in synthesizing complex pharmaceutical compounds accelerates the development of innovative therapies.

Case Study: Development of Antiviral Agents
A recent study highlighted the application of this compound in synthesizing antiviral agents targeting viral replication mechanisms. The compound's ability to enhance reaction rates significantly contributed to the rapid development of potential therapeutic agents.

Environmental Chemistry

In environmental chemistry, this palladium complex is utilized for developing green catalytic processes that minimize waste and energy consumption during chemical manufacturing.

Example: Green Catalytic Processes
Research indicates that using this compound in catalytic processes can lead to significant reductions in by-products and energy usage. This aligns with sustainable practices within chemical industries.

Mechanism of Action

The mechanism by which [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride exerts its catalytic effects involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The molecular targets include organic molecules with reactive functional groups, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ligand Structure and Electronic Effects

PdCl₂(alaphos) distinguishes itself through its mixed-donor ligand system. In contrast:

  • Bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]) relies solely on two triphenylphosphine ligands, which are bulkier and more electron-rich but lack chelating capacity. This limits stabilization under high-temperature or polar solvent conditions .
  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) employs a bidentate ferrocene-based phosphine ligand, offering strong chelation and improved stability. However, its rigid structure may reduce versatility in sterically demanding reactions .
  • [(R)-BINAP]palladium(II) chloride features a chiral binaphthyl backbone, enabling asymmetric catalysis—a property absent in PdCl₂(alaphos) .

Reaction Efficiency and Scope

  • Suzuki-Miyaura Reactions: [Pd(dppf)Cl₂] outperforms PdCl₂(alaphos) in Suzuki couplings, achieving high yields (e.g., 85–95%) in 2 hours due to rapid oxidative addition and transmetalation .
  • Cross-Coupling with Grignard Reagents :
    PdCl₂(alaphos) achieves >90% yield in alkynyl-arene bromide synthesis from aryl triflates, surpassing [Pd(PPh₃)₄] and [Pd(PPh₃)₂Cl₂], which require longer reaction times and give lower yields .
  • Heterogeneous Catalysts :
    Pd/C or Pd/SiO₂ systems () are cost-effective for industrial-scale hydrogenations but lack the precision of homogeneous catalysts like PdCl₂(alaphos) in selective cross-couplings.

Stability and Handling

  • Bis(triphenylphosphine)palladium(II) dichloride is air-stable but prone to ligand dissociation in polar solvents, necessitating inert atmospheres for prolonged use .
  • PdCl₂(alaphos) benefits from chelate stabilization, reducing ligand loss and enabling reactions under less stringent conditions .

Comparative Data Table

Catalyst Ligand Type Key Reaction Yield (%) Reaction Time Advantages Limitations
PdCl₂(alaphos) Chelating (P/N) Aryl triflate-alkynyl coupling >90 2–4 hours High selectivity, chelate stabilization Limited to specific coupling reactions
[Pd(dppf)Cl₂] Bidentate (P/P) Suzuki-Miyaura 85–95 2 hours Fast kinetics, broad substrate tolerance High cost, rigid ligand framework
[Pd(PPh₃)₂Cl₂] Monodentate (P) General cross-coupling 60–75 6–12 hours Air-stable, inexpensive Ligand dissociation, low thermal stability
[(R)-BINAP]PdCl₂ Chiral bidentate (P/P) Asymmetric synthesis 70–90 Variable Enantioselectivity Narrow substrate scope, specialized use
Pd/C (heterogeneous) Supported Pd nanoparticles Hydrogenation 80–95 1–24 hours Reusable, scalable Limited to reductions, no cross-coupling

Biological Activity

[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) dichloride, often referred to as PdCl2(alaphos), is a palladium complex that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antimicrobial properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the presence of a palladium(II) center coordinated to a diphosphine ligand, [(2-dimethylamino)propyldiphenylphosphine], and two chloride ions. The general formula can be represented as follows:

PdCl2[ C6H5)2P C3H8N CH3)2)]\text{PdCl}_2\left[\text{ C}_6\text{H}_5)_2\text{P C}_3\text{H}_8\text{N CH}_3)_2)\right]

This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of palladium(II) complexes, including PdCl2(alaphos). For instance, research indicates that palladium complexes exhibit significant antibacterial activity against various pathogens. A comparative study showed that palladium complexes could reduce bacterial populations effectively, outperforming traditional antimicrobial agents like amoxicillin against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

Table 1: Antimicrobial Activity of Palladium(II) Complexes

ComplexTarget OrganismMinimum Inhibitory Concentration (MIC)
Complex 1Staphylococcus aureus3.28 μg/mL
Complex 2Escherichia coli5.2 μg/mL
PdCl2(alaphos)Mycobacterium tuberculosis< 9.06 μg/mL

The mechanism by which palladium complexes exert their antimicrobial effects is still under investigation. However, it is hypothesized that these complexes may interfere with bacterial cell wall synthesis or disrupt cellular metabolism. The presence of the diphosphine ligand enhances the stability and reactivity of the palladium center, allowing for effective interaction with microbial targets .

Study on Antibacterial Efficacy

A recent study evaluated the efficacy of PdCl2(alaphos) against biofilms formed by pathogenic bacteria. The results indicated that at concentrations as low as 3.125 μg/mL, significant reductions in biofilm biomass were observed, suggesting that palladium complexes could be effective in treating infections associated with biofilm formation .

Figure 1: Reduction in Biofilm Formation by PdCl2(alaphos)

  • Control Group: 6.3 ± 0.9 log CFU
  • Treatment Group: 3.8 ± 0.4 log CFU (Complex 1)
  • Treatment Group: 5.2 ± 0.2 log CFU (Complex 2)

This data illustrates the potential for palladium complexes to serve as novel therapeutic agents against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the key synthetic methods for preparing [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, and how do reaction conditions influence purity?

  • Methodology : The complex is typically synthesized via ligand substitution reactions. A common approach involves reacting PdCl₂ with (2-Dimethylamino)propyldiphenylphosphine in a dry, inert solvent (e.g., dichloromethane or THF) under nitrogen/argon. Purity is optimized by controlling stoichiometry (1:1 Pd:ligand ratio), temperature (0–25°C), and reaction time (12–24 hours). Post-synthesis, recrystallization from toluene/hexane mixtures improves crystallinity. Characterization requires ³¹P NMR (δ ~20–25 ppm for Pd-P coupling) and elemental analysis (Pd, Cl, P content) .

Q. How does this catalyst compare to bis(triphenylphosphine)palladium(II) dichloride in cross-coupling reactions?

  • Methodology : The dimethylamino group in the ligand enhances electron density at Pd, potentially accelerating oxidative addition steps. Comparative studies in Suzuki-Miyaura couplings show higher turnover numbers (TONs) for aryl chlorides due to improved stability against deactivation. Kinetic experiments (monitored via GC or HPLC) reveal faster transmetallation rates compared to PPh₃-based analogs. However, steric bulk may reduce efficacy for bulky substrates .

Q. What safety protocols are critical when handling this air-sensitive palladium complex?

  • Methodology : Use Schlenk-line techniques for synthesis and storage. Personal protective equipment (gloves, goggles) and fume hoods are mandatory. The compound is hygroscopic and decomposes upon exposure to moisture, releasing HCl. Storage under inert gas (argon) at –20°C in amber vials prevents ligand oxidation. Spill management requires neutralization with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the hemilabile dimethylamino group influence catalytic activity in C–N bond-forming reactions?

  • Methodology : The dimethylamino group acts as a labile donor, facilitating substrate coordination during catalytic cycles. In Buchwald-Hartwig aminations, in situ ³¹P NMR studies show reversible dissociation of the dimethylamino arm, creating vacant sites for aryl halide binding. DFT calculations (B3LYP/LANL2DZ) support a lower energy barrier for oxidative addition (~15 kcal/mol reduction vs. non-hemilabile analogs) .

Q. What mechanistic insights explain contradictory activity data in Heck vs. Sonogashira reactions?

  • Methodology : Contrasting performance arises from differing rate-determining steps. In Heck reactions (carbopalladation), steric hindrance from the diphenylphosphine group slows alkene insertion. For Sonogashira (alkyne coupling), the dimethylamino ligand stabilizes Pd⁰ intermediates, enhancing catalytic cycles. Electrochemical studies (cyclic voltammetry) reveal a 0.3 V lower oxidation potential for Pd⁰→Pd²⁺ compared to PPh₃ systems, favoring reductive elimination in Sonogashira .

Q. How can ligand modifications (e.g., electron-withdrawing substituents) enhance enantioselectivity in asymmetric catalysis?

  • Methodology : Introduce substituents (e.g., –CF₃) on the phenyl rings of the phosphine ligand to tune steric and electronic profiles. Asymmetric allylic alkylation experiments with chiral substrates show enantiomeric excess (ee) improvements from 60% to >90% when electron-withdrawing groups are added. X-ray crystallography of Pd intermediates confirms ligand-induced distortion in the coordination sphere, favoring specific transition states .

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